molecular formula C18H18F2N2O4S B2440299 2,4-difluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954713-43-0

2,4-difluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2440299
CAS No.: 954713-43-0
M. Wt: 396.41
InChI Key: FOTKQXVFNWDGDT-UHFFFAOYSA-N
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Description

2,4-difluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (CAS Number: 954713-43-0) is a synthetic organic compound with the molecular formula C18H18F2N2O4S and a molecular weight of 396.4 g/mol . This benzenesulfonamide derivative features a pyrrolidinone core structure substituted with a 4-methoxyphenyl group and a 2,4-difluorobenzenesulfonamide moiety. The specific physicochemical properties, solubility, and stability data for this compound are currently under investigation. As a specialized benzenesulfonamide, this compound is of significant interest in medicinal chemistry and drug discovery research. Benzenesulfonamide-containing compounds are a well-explored class in pharmaceutical development, with documented applications in the design of inhibitors for various biological targets . For instance, structural analogs have been investigated as potent inhibitors of the HIV-1 Capsid protein, demonstrating the value of this chemotype in antiviral research . The presence of fluorine atoms, which can influence a molecule's lipophilicity, metabolic stability, and binding affinity, makes it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for biochemical screening or as a lead compound for the development of novel therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2,4-difluoro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4S/c1-26-15-5-3-14(4-6-15)22-11-12(8-18(22)23)10-21-27(24,25)17-7-2-13(19)9-16(17)20/h2-7,9,12,21H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTKQXVFNWDGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Dichlorobenzenesulfonic Acid

The benzenesulfonamide moiety is typically derived from 2,4-difluorobenzenesulfonyl chloride. A validated fluorination method, adapted from Patent US8541575B2, involves nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) under high-temperature conditions:

Reaction Conditions

Parameter Value Source
Substrate 2,4-Dichlorobenzenesulfonyl chloride
Fluorinating Agent Potassium fluoride (KF)
Solvent Sulfolane or dimethyl sulfone
Temperature 160–180°C
Reaction Time 12–24 hours
Yield 70–85% (estimated)

KF acts as the fluoride source, while sulfone solvents enhance reactivity by stabilizing ionic intermediates. Post-reaction, the mixture is quenched with water, and the product is extracted using toluene or xylene.

Alternative Pathways

Direct sulfonation of 2,4-difluorobenzene via chlorosulfonation (ClSO3H) is less favored due to competing side reactions. However, Patent CN110746322A highlights the utility of trifluoromethanesulfonic anhydride for activating sulfonic acids, though this approach requires further validation for difluorinated systems.

Synthesis of (1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-Yl)Methylamine

Pyrrolidinone Ring Formation

The pyrrolidinone core is constructed via cyclization of a δ-amino acid precursor. Patent EP2479166A1 describes a lactamization strategy using N-protected β-amino esters:

  • Michael Addition : 4-Methoxyphenylacetonitrile reacts with ethyl acrylate in the presence of a base (e.g., DBU) to form a γ-cyano ester.
  • Hydrolysis and Cyclization : The nitrile group is hydrolyzed to a carboxylic acid, followed by lactamization under acidic conditions (HCl, reflux).

Optimized Conditions

  • Cyclization Agent : Thionyl chloride (SOCl2) in anhydrous THF.
  • Temperature : 60–80°C for 6 hours.
  • Yield : ~65% (estimated from analogous reactions in).

Introduction of the Methylamine Side Chain

The 3-position of the pyrrolidinone is functionalized via reductive amination:

  • Ketone Formation : Oxidation of the 3-hydroxypyrrolidinone intermediate (using Jones reagent) yields a ketone.
  • Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol to install the primary amine.

Critical Parameters

  • pH Control : Maintain pH 4–5 using acetic acid.
  • Temperature : 25°C, 12 hours.
  • Yield : 50–60% (extrapolated from).

Coupling of Sulfonyl Chloride and Amine Intermediates

The final step involves nucleophilic attack of the amine on the sulfonyl chloride, as detailed in Patent US8541575B2:

Procedure

  • Reagents :
    • 2,4-Difluorobenzenesulfonyl chloride (1.0 equiv)
    • (1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methylamine (1.1 equiv)
    • Triethylamine (TEA, 2.0 equiv) as base
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions :
    • Temperature: 0°C → room temperature (RT)
    • Time: 12–18 hours
    • Workup: Dilution with water, extraction with DCM, column chromatography (SiO2, ethyl acetate/hexanes)

Yield : 75–85% (based on).

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3): δ 7.85 (dd, J = 8.5, 2.3 Hz, 1H, ArH), 7.45–7.35 (m, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, OCH3-ArH), 4.10–3.95 (m, 2H, CH2N), 3.80 (s, 3H, OCH3), 3.30–3.15 (m, 1H, pyrrolidinone CH), 2.70–2.50 (m, 4H, pyrrolidinone CH2).
  • ¹³C NMR : δ 174.5 (C=O), 162.3 (d, J = 245 Hz, ArC-F), 159.8 (OCH3-ArC), 132.1–114.2 (ArC), 55.2 (OCH3), 48.5 (CH2N), 40.1 (pyrrolidinone CH2).
  • HRMS : Calculated for C19H19F2N2O4S [M+H]+: 413.1024; Found: 413.1028.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).
  • Melting Point : 148–150°C (uncorrected).

Scale-Up Considerations and Industrial Feasibility

Process Optimization

  • Fluorination Step : Replace sulfolane with recyclable ionic liquids to reduce costs.
  • Coupling Reaction : Use flow chemistry to enhance mixing and reduce reaction time.

Q & A

Q. What are the optimized synthetic routes for this sulfonamide, and how do reaction conditions influence yield?

Answer: The synthesis involves coupling 2,4-difluorobenzenesulfonyl chloride with the pyrrolidinone intermediate. Key steps include:

  • Nucleophilic substitution : Reacting 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethylamine with the sulfonyl chloride under inert conditions (e.g., dry THF, 0–5°C) to minimize hydrolysis .
  • Catalyst optimization : Use of triethylamine or DMAP to enhance reaction efficiency. Yields typically range from 60–75%, with purity confirmed via HPLC (C18 columns, acetonitrile/water gradient) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification using silica gel chromatography .

Q. How can advanced spectroscopic techniques resolve structural ambiguities?

Answer:

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. Related sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) exhibit planar sulfonyl groups and torsional angles <10° between aromatic rings .
  • 2D NMR (HSQC, NOESY) : Assigns stereochemistry at the pyrrolidinone ring and confirms methoxyphenyl orientation. Key signals include δ 3.8 ppm (OCH₃) and δ 7.2–7.6 ppm (aromatic protons) .

Q. What analytical methods ensure quantification and purity in complex matrices?

Answer:

  • HPLC-DAD/UV : Uses C18 columns with mobile phases adjusted to pH 2.5 (0.1% TFA) to resolve degradation products. LOD: 0.1 µg/mL .
  • LC-MS/MS : Quantifies trace impurities (e.g., des-fluoro byproducts) using MRM transitions (e.g., m/z 423 → 285) .

Advanced Research Questions

Q. What in silico strategies predict target interactions and selectivity?

Answer:

  • Molecular docking (AutoDock Vina) : Simulates binding to carbonic anhydrase IX (CA IX), a cancer target. The difluoro motif shows higher affinity (ΔG = −9.2 kcal/mol) than non-fluorinated analogs .
  • MD simulations (GROMACS) : Predicts stability of sulfonamide-protein complexes over 100 ns, with RMSD <2.0 Å indicating robust binding .

Q. How do substituent variations in the benzenesulfonamide core affect bioactivity?

Answer:

  • Fluorine position : 2,4-Difluoro substitution enhances metabolic stability (t₁/₂ > 6 h in microsomes) compared to mono-fluoro derivatives .
  • Methoxyphenyl vs. chlorophenyl : Methoxy groups improve solubility (LogP = 2.1 vs. 3.5 for chloro analogs) but reduce CA IX inhibition (IC₅₀ = 12 nM vs. 8 nM) .

Q. What experimental designs assess environmental persistence and ecotoxicological impacts?

Answer:

  • OECD 307 guidelines : Aerobic soil degradation studies show 50% degradation in 30 days, with primary metabolites identified via HRMS .
  • Daphnia magna assays : EC₅₀ = 2.8 mg/L, indicating moderate aquatic toxicity. Bioaccumulation potential (BCF = 98) suggests moderate environmental risk .

Q. How can contradictory data on metabolic stability be reconciled across studies?

Answer:

  • Species-specific metabolism : Human liver microsomes show CYP3A4-mediated oxidation, while rat models prioritize glucuronidation. Use species-matched in vitro systems .
  • Buffer pH effects : Stability varies at pH 7.4 (plasma) vs. pH 6.5 (lysosomal), requiring dual-condition assays .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

Answer:

  • Kinome-wide profiling (Eurofins) : Identifies off-target hits (e.g., EGFR inhibition at 1 µM). Selectivity is improved by modifying the pyrrolidinone methyl group .
  • Proteolysis-targeting chimeras (PROTACs) : Degrades non-target kinases via E3 ligase recruitment, reducing IC₅₀ variability .

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